molecular formula C8H7NO4 B092421 6-(Methoxycarbonyl)nicotinic acid CAS No. 17874-76-9

6-(Methoxycarbonyl)nicotinic acid

Cat. No. B092421
CAS RN: 17874-76-9
M. Wt: 181.15 g/mol
InChI Key: QRSXLMSDECGEOU-UHFFFAOYSA-N
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Patent
US07576082B2

Procedure details

To a suspension of pyridine-2,5-dicarboxylic acid (4.2 g, 25.1 mmol) (Aldrich) in methanol (50 mL) was added concentrated sulfuric acid (1.5 g, 15.3 mmol) (Aldrich). The mixture was heated at refluxing for 2 hours. The crude was cooled down to room temperature and poured into water (250 mL). The precipitate formed was collected and washed with methanol to give pyridine-2,5-dicarboxylic acid-2-methyl ester as a grey solid. (Yield 1.5 g, 33%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.O.[CH3:19]O>>[CH3:19][O:11][C:10]([C:2]1[CH:3]=[CH:4][C:5]([C:7]([OH:9])=[O:8])=[CH:6][N:1]=1)=[O:12]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N1=C(C=CC(=C1)C(=O)O)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.